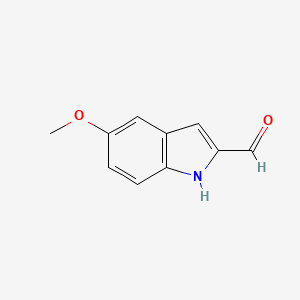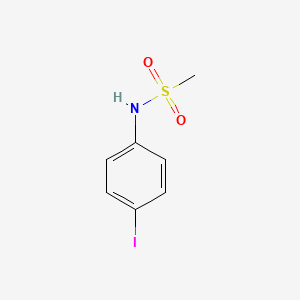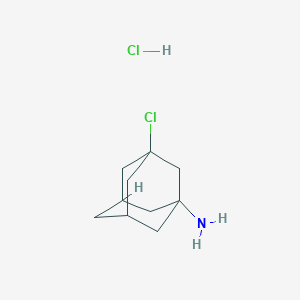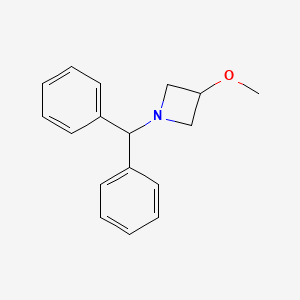
1-Benzhydryl-3-methoxyazetidine
Übersicht
Beschreibung
1-Benzhydryl-3-methoxyazetidine is a chemical compound with the molecular formula C17H19NO . It is used as a laboratory chemical and for the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-Benzhydryl-3-methoxyazetidine involves several steps. Initially, sodium hydride is used in DMF (N,N-dimethyl-formamide) at 0 - 25℃ for about 15 hours . The next stage involves the use of hydrogen and palladium (II) hydroxide in methanol for 18 hours . Finally, hydrogen chloride is used in methanol at 20℃ for about 10 minutes .Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-methoxyazetidine consists of 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass is 253.339 Da and the monoisotopic mass is 253.146667 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Benzhydryl-3-methoxyazetidine are complex and involve multiple stages. The process begins with the reaction of sodium hydride in DMF, followed by the addition of hydrogen and palladium (II) hydroxide in methanol . The final stage involves the addition of hydrogen chloride in methanol .Physical And Chemical Properties Analysis
1-Benzhydryl-3-methoxyazetidine has a molecular weight of 253.34 g/mol. More detailed physical and chemical properties are not available in the retrieved documents.Wissenschaftliche Forschungsanwendungen
- Scientific Field : Medicinal and Process Chemistry .
- Application Summary : Benzhydryl amines, including 1-Benzhydryl-3-methoxyazetidine, belong to Triarylmethanes (TRAMs) or Trisubstituted Methanes (TRSMs), which are privileged architectural patterns in organic chemistry . They have gained attention due to their distinctive chemical and pharmaceutical properties .
- Methods of Application : The synthesis of Benzhydryl Amines involves both metal and metal-free racemic and asymmetric synthetic approaches .
- Results or Outcomes : These compounds have shown activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents . They also exhibit other miscellaneous properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzhydryl-3-methoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQFXRPQYYFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344513 | |
| Record name | 1-Benzhydryl-3-methoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-methoxyazetidine | |
CAS RN |
36476-82-1 | |
| Record name | 1-Benzhydryl-3-methoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



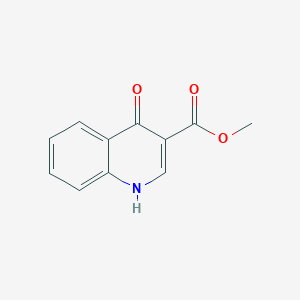
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)



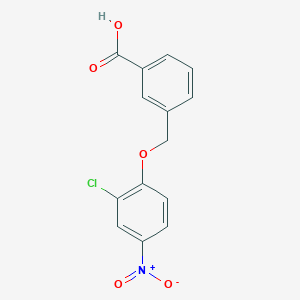

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
